molecular formula C6H9N3O B054703 1-methyl-1H-pyrrole-2-carbohydrazide CAS No. 113398-02-0

1-methyl-1H-pyrrole-2-carbohydrazide

Cat. No. B054703
M. Wt: 139.16 g/mol
InChI Key: JPZLSTHDNAMYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrrole-2-carbohydrazide is a chemical compound of interest in organic and medicinal chemistry due to its versatile chemical properties and potential as a building block for various chemical reactions and as a ligand in catalysis.

Synthesis Analysis

The synthesis of pyrrole-2-carbohydrazides, including derivatives similar to 1-methyl-1H-pyrrole-2-carbohydrazide, involves novel methods that yield high efficiency. For instance, pyrrole-2-carbohydrazides have been synthesized and utilized as efficient ligands in Cu-catalyzed amination of aryl halides with amines in pure water, showcasing their utility in facilitating reactions under eco-friendly conditions (Xie et al., 2010).

Molecular Structure Analysis

Spectral analysis and structural elucidation of compounds similar to 1-methyl-1H-pyrrole-2-carbohydrazide reveal detailed insights into their molecular structures. Studies employing NMR, IR, UV-visible spectroscopy, and quantum chemical calculations offer a comprehensive understanding of their molecular geometry and electronic properties (Rawat & Singh, 2014).

Chemical Reactions and Properties

Pyrrole-2-carbohydrazides participate in various chemical reactions, serving as ligands in copper-catalyzed aminations and exhibiting potential in synthesizing heterocyclic compounds due to their nucleophilic sites. These compounds have shown promise in facilitating reactions under microwave irradiation or conventional heating, indicating their versatility and reactivity (Xie et al., 2010).

Physical Properties Analysis

The physical properties of 1-methyl-1H-pyrrole-2-carbohydrazide derivatives can be characterized through spectral analysis and quantum chemical calculations. These studies provide insights into their isotropic chemical shifts, electronic absorption spectra, and the existence of intramolecular hydrogen bonding, which influence their physical state, solubility, and stability (Rawat & Singh, 2014).

Chemical Properties Analysis

The chemical properties of 1-methyl-1H-pyrrole-2-carbohydrazide and related compounds are marked by their reactivity descriptors, which indicate susceptibility to nucleophilic attack. These properties are crucial for their involvement in the synthesis of heterocyclic compounds and highlight their potential in organic synthesis and medicinal chemistry applications (Rawat & Singh, 2014).

Scientific Research Applications

  • Organic Chemistry
    • Application Summary : 1-methyl-1H-pyrrole-2-carbohydrazide is a chemical compound used in the synthesis of various organic compounds . It has a molecular weight of 139.16 and its empirical formula is C6H9N3O .
    • Results or Outcomes : The outcomes of using this compound in synthesis would vary depending on the specific reactions and conditions. One study mentioned the use of a similar compound, 3,4-dimethyl-1H-pyrrole-2-carbohydrazide, in the synthesis of active compounds against A. fumigatus .

Safety And Hazards

“1-methyl-1H-pyrrole-2-carbohydrazide” is classified as a combustible solid . It has a WGK of 3 . The flash point is not applicable . The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 .

Future Directions

As for future directions, “1-methyl-1H-pyrrole-2-carbohydrazide” is provided to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential applications in various research fields.

properties

IUPAC Name

1-methylpyrrole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-9-4-2-3-5(9)6(10)8-7/h2-4H,7H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZLSTHDNAMYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377052
Record name 1-methyl-1H-pyrrole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-pyrrole-2-carbohydrazide

CAS RN

113398-02-0
Record name 1-methyl-1H-pyrrole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-pyrrole-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1-methyl-1H-pyrrole-2-carbohydrazide
Reactant of Route 3
Reactant of Route 3
1-methyl-1H-pyrrole-2-carbohydrazide
Reactant of Route 4
Reactant of Route 4
1-methyl-1H-pyrrole-2-carbohydrazide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-methyl-1H-pyrrole-2-carbohydrazide
Reactant of Route 6
Reactant of Route 6
1-methyl-1H-pyrrole-2-carbohydrazide

Citations

For This Compound
8
Citations
RA Rane, M Nandave, S Nayak, A Naik, D Shah… - Arabian Journal of …, 2017 - Elsevier
… Most of the 4,5-dibromo-1-methyl-1H-pyrrole-2-carbohydrazide was consumed at this time (… -1-methyl-1H-pyrrole-2-carbohydrazide. The obtained solid was recrystallized from MeOH. …
Number of citations: 8 www.sciencedirect.com
RA Rane, NU Sahu, CP Shah… - Journal of Enzyme …, 2014 - Taylor & Francis
… Most of the 4,5-dibromo-1-methyl-1H-pyrrole-2-carbohydrazide was consumed at this time (monitored by TLC), the reaction mixture was concentrated under reduced pressure and the …
Number of citations: 22 www.tandfonline.com
RA Rane, R Karpoormath, SS Naphade… - Bioorganic …, 2015 - Elsevier
… It was then refluxed for 20 h until the 4,5-dibromo-1-methyl-1H-pyrrole-2-carbohydrazide was consumed (monitored by TLC). The reaction mixture was poured on crushed ice to extract …
Number of citations: 9 www.sciencedirect.com
RA Rane, S Napahde, PK Bangalore… - Chemical Biology & …, 2014 - Wiley Online Library
Herein, we report synthesis and screening of a series of twenty derivatives of bromopyrrole alkaloids with aroyl hydrazone feature for antidepressant activity by forced swim test ( FST ), …
Number of citations: 12 onlinelibrary.wiley.com
J Lee, SH Lee, HJ Seo, EJ Son, SH Lee… - Bioorganic & medicinal …, 2010 - Elsevier
Novel C-aryl glucoside SGLT2 inhibitors containing 1,3,4-thiadiazole moieties were designed and synthesized. Among the compounds tested, biaryl-type compounds containing …
Number of citations: 87 www.sciencedirect.com
RA Rane, NU Sahu, CP Shah - Bioorganic & medicinal chemistry letters, 2012 - Elsevier
4-Thiazolidinones derivatives of marine bromopyrrole alkaloids were synthesized as potential antibiofilm compounds. Among the synthesized compounds, some showed promising …
Number of citations: 57 www.sciencedirect.com
P Frei, M Silbermann, T Mühlethaler, X Jiang… - Organic …, 2019 - arkat-usa.org
Target-directed dynamic combinatorial chemistry (tdDCC) is a powerful method to screen ligands for pharmacologically relevant targets. Generating a dynamic library from reversibly …
Number of citations: 2 www.arkat-usa.org
W Wang, T Zhang, L Duan, X Zhang, M Yan - Tetrahedron, 2015 - Elsevier
The KOt-Bu promoted homocoupling and decomposition of N′-aryl acylhydrazines has been achieved. The method allows for a novel and efficient synthesis of unsymmetric N′,N′-…
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.